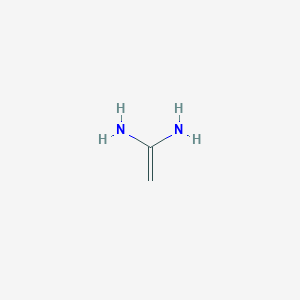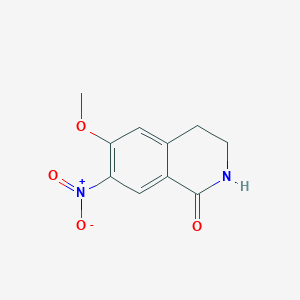![molecular formula C26H34Br2O2Si B14131596 (R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol is a complex organic compound characterized by its unique structural features. This compound contains bromine atoms, a silyl ether group, and a binaphthyl core, making it a subject of interest in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of bromine atoms into the binaphthyl core using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Silylation: Protection of hydroxyl groups by converting them into silyl ethers using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Hydrogenation: Reduction of double bonds in the binaphthyl core to achieve the octahydro configuration, typically using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction of brominated positions to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce azide groups or other functionalities.
Wissenschaftliche Forschungsanwendungen
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol involves interactions with specific molecular targets and pathways. For instance, its brominated positions may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological processes. The silyl ether group can enhance the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Brominated Binaphthyls: Compounds with similar binaphthyl cores but different substituents, used in various chemical applications.
Uniqueness
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol stands out due to its combination of bromine atoms, silyl ether group, and octahydro-binaphthyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C26H34Br2O2Si |
|---|---|
Molekulargewicht |
566.4 g/mol |
IUPAC-Name |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C26H34Br2O2Si/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29/h14-15,29H,6-13H2,1-5H3 |
InChI-Schlüssel |
GOFBSNNVKLLHAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)


![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)
![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)






